tert-Butyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a tert-butyl ester group, and a hydroxypropyl side chain with a methylamino substituent. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxypropyl Side Chain: The hydroxypropyl side chain can be introduced through a nucleophilic substitution reaction using a suitable alkylating agent.
Attachment of the Methylamino Group: The methylamino group can be introduced through reductive amination or other suitable amination reactions.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
tert-Butyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects, such as analgesics and anti-inflammatory agents.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate
- tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
- tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness
tert-Butyl 2-(3-hydroxy-1-(methylamino)propyl)piperidine-1-carboxylate is unique due to its specific structural features, including the hydroxypropyl side chain and the methylamino substituent. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H28N2O3 |
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Molecular Weight |
272.38 g/mol |
IUPAC Name |
tert-butyl 2-[3-hydroxy-1-(methylamino)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)16-9-6-5-7-12(16)11(15-4)8-10-17/h11-12,15,17H,5-10H2,1-4H3 |
InChI Key |
UDTJITLMZCPZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(CCO)NC |
Origin of Product |
United States |
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